Lipophilicity: ortho- vs. para-Bromobenzyl Isomer
The ortho-bromobenzyl isomer exhibits a computed LogP approximately 0.3–0.5 units lower than its para counterpart, reflecting the greater shielding of the lipophilic bromine atom by the adjacent benzylamine group and altered solvation [1]. The para isomer (CAS 1178048-93-5) has a reported calculated LogP of 2.96 . While an experimentally validated LogP for the ortho compound is not yet published, consensus in silico predictions (ALOGPS, XLogP3) consistently place the ortho isomer ~0.4 log units below the para value [2].
| Evidence Dimension | Partition coefficient (LogP) – lipophilicity |
|---|---|
| Target Compound Data | N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine: predicted LogP ≈ 2.5–2.6 (ALOGPS/XLogP3 consensus) [2] |
| Comparator Or Baseline | N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (para isomer): calculated LogP = 2.96 |
| Quantified Difference | ΔLogP ≈ −0.3 to −0.5 (ortho more hydrophilic than para) |
| Conditions | Predicted LogP using ALOGPS 2.1 and XLogP3 algorithms; no experimental shake-flask data available for direct comparison. |
Why This Matters
A 0.3–0.5 unit reduction in LogP can improve aqueous solubility and reduce non-specific protein binding, potentially leading to a more favorable pharmacokinetic profile, making the ortho isomer the preferred choice for oral bioavailability optimization in early-stage projects [1].
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
- [2] ChemSpider / ALOGPS 2.1 / XLogP3 consensus prediction for N-[(2-bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1182928-33-1). Accessed via chemicalize.com (ChemAxon) May 2026. View Source
